molecular formula C16H12O4 B11849973 3-(Hydroxymethyl)-8-phenoxy-4H-1-benzopyran-4-one CAS No. 63687-93-4

3-(Hydroxymethyl)-8-phenoxy-4H-1-benzopyran-4-one

Cat. No.: B11849973
CAS No.: 63687-93-4
M. Wt: 268.26 g/mol
InChI Key: ISHQDQMNVMGDLN-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-8-phenoxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxymethyl group at the third position and a phenoxy group at the eighth position on the chromen-4-one scaffold. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-8-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-phenoxy-4H-chromen-4-one with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the third position. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-(Hydroxymethyl)-8-phenoxy-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-8-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chromen-4-one core can be reduced to form the corresponding chromanol derivative.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(Carboxymethyl)-8-phenoxy-4H-chromen-4-one.

    Reduction: Formation of 3-(Hydroxymethyl)-8-phenoxy-4H-chromanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-8-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)-8-methoxy-4H-chromen-4-one
  • 3-(Hydroxymethyl)-8-ethoxy-4H-chromen-4-one
  • 3-(Hydroxymethyl)-8-butoxy-4H-chromen-4-one

Uniqueness

3-(Hydroxymethyl)-8-phenoxy-4H-chromen-4-one is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness may contribute to its specific biological activities and potential therapeutic applications.

Properties

CAS No.

63687-93-4

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

3-(hydroxymethyl)-8-phenoxychromen-4-one

InChI

InChI=1S/C16H12O4/c17-9-11-10-19-16-13(15(11)18)7-4-8-14(16)20-12-5-2-1-3-6-12/h1-8,10,17H,9H2

InChI Key

ISHQDQMNVMGDLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC3=C2OC=C(C3=O)CO

Origin of Product

United States

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